molecular formula C14H13BrMgO B12639743 Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

Cat. No.: B12639743
M. Wt: 301.46 g/mol
InChI Key: NUOVWFYZPHRPNB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide involves the reaction of 1-methyl-2-(phenoxymethyl)benzene with magnesium metal in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium .

Industrial Production Methods

In an industrial setting, the preparation of Grignard reagents is scaled up by using large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is highly exothermic, so temperature control is crucial to prevent runaway reactions .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is used extensively in scientific research for:

Mechanism of Action

Properties

Molecular Formula

C14H13BrMgO

Molecular Weight

301.46 g/mol

IUPAC Name

magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C14H13O.BrH.Mg/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NUOVWFYZPHRPNB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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